(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid
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Overview
Description
(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the guanidino group and the formation of the pentanoic acid backbone. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of flow chemistry techniques, where reactions are carried out in a continuous flow system, can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study protein-protein interactions and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid involves its ability to protect amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent coupling reactions. The guanidino group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-guanidinopentanoic acid: Similar structure but lacks the dimethyl substitution on the guanidino group.
(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylamino)pentanoic acid: Similar structure but has an amino group instead of a guanidino group.
Uniqueness
The presence of the dimethylguanidino group in (S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,3-dimethylguanidino)pentanoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in peptide synthesis and drug development.
Properties
IUPAC Name |
(2S)-5-[(N,N'-dimethylcarbamimidoyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-24-22(25-2)26-13-7-12-20(21(28)29)27-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,27,30)(H,28,29)(H2,24,25,26)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWCPMLQUQTZMJ-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673980 |
Source
|
Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823780-66-1 |
Source
|
Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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